Regiochemical Identity and Purity Validation: C6-Aryl vs. N1-Aryl Substitution Pattern
6-(4-Methylphenyl)piperidin-2-one is defined by C6-arylation (aryl group attached to the C6 carbon of the piperidin-2-one ring), as reflected in its SMILES string `Cc1ccc(C2CCCC(=O)N2)cc1`. This is structurally and functionally distinct from its N-substituted positional isomer, 1-(4-methylphenyl)piperidin-2-one (CAS 4789-11-1), which bears the aryl group on the lactam nitrogen, indicated by SMILES `Cc1ccc(N2CCCCC2=O)cc1` .
| Evidence Dimension | Regiochemistry of p-tolyl substitution on piperidin-2-one scaffold |
|---|---|
| Target Compound Data | C6-arylation; SMILES: Cc1ccc(C2CCCC(=O)N2)cc1; CAS 1286679-13-7 |
| Comparator Or Baseline | N1-arylation; SMILES: Cc1ccc(N2CCCCC2=O)cc1; CAS 4789-11-1 |
| Quantified Difference | Structural isomerism: carbon-attached aryl (C6) vs. nitrogen-attached aryl (N1) |
| Conditions | Structural determination based on chemical database records |
Why This Matters
Regiochemistry dictates hydrogen-bonding capacity, conformational flexibility, and steric accessibility at the lactam nitrogen, which are critical determinants of receptor binding and enzyme inhibition profiles.
